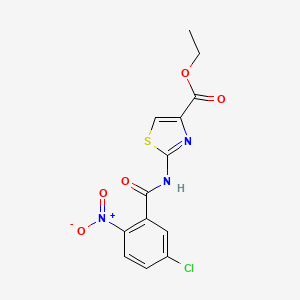

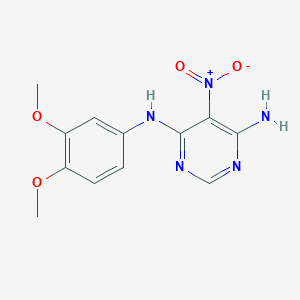

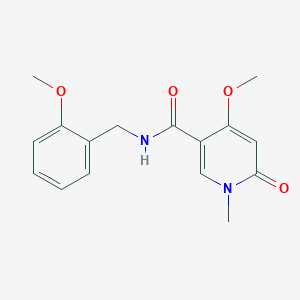

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate is a derivative of 2-aminothiazole-4-carboxylate . 2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of this compound involves the reaction of Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added and the reaction mixture is stirred and refluxed for 12 hours .科学的研究の応用

Anticancer Activity

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate and related derivatives have been synthesized and evaluated for their potential anticancer activity. A study by Abdel-Motaal, Alanzy, and Asem (2020) highlighted the synthesis of new heterocycles using a thiophene incorporated thioureido substituent as precursors. Their evaluation against colon HCT-116 human cancer cell line showed that certain compounds displayed potent activity, indicating the relevance of such compounds in anticancer research (Abdel-Motaal, Alanzy, & Asem, 2020).

Molluscicidal Properties

In addition to anticancer potential, some derivatives of this compound have been investigated for their molluscicidal properties. A study by El-bayouki and Basyouni (1988) utilized Ethyl chloroformate/DMF mixture as a reagent for ring closure of related compounds, producing derivatives with activity against snails, which are intermediate hosts for schistosomiasis. This suggests potential applications in controlling diseases transmitted by aquatic snails (El-bayouki & Basyouni, 1988).

Anticonvulsant Properties

Furthermore, derivatives of this compound have shown promising anticonvulsant properties. Research by Sych et al. (2018) synthesized and tested N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrating high anticonvulsive activity on a pentylentetrazole model of seizure compared to classic drugs. This positions the compound as a potential candidate for further preclinical studies in anticonvulsant therapy (Sych et al., 2018).

Spectroscopic and Computational Studies

This compound derivatives have also been the subject of extensive spectroscopic and computational studies. Haroon et al. (2019) synthesized derivatives and characterized them using spectroscopic techniques and single crystal X-ray diffraction. DFT studies provided insights into the compounds' nonlinear optical properties, stability, and potential technological applications, highlighting their significance beyond pharmaceuticals (Haroon et al., 2019).

Synthesis and Characterization

The synthesis and characterization of this compound derivatives have been a focus area, aiming to explore their diverse biological activities. Research by Gad et al. (2020) employed multicomponent synthesis for derivatives, assessing their cytotoxicity against cancer cell lines and demonstrating significant antiproliferative potential. This further underscores the compound's utility in developing anticancer therapeutics (Gad et al., 2020).

将来の方向性

The future directions for research on Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate could include further exploration of its therapeutic potential, particularly its role in inducing apoptosis in cancer cells . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

作用機序

Target of Action

Thiazoles and indoles, the classes of compounds that “Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate” belongs to, are known to interact with a variety of biological targets. For instance, indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

The mode of action of thiazole and indole derivatives can vary greatly depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .

Biochemical Pathways

Thiazole and indole derivatives can affect a wide range of biochemical pathways. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Thiazole and indole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial activity and antiviral activity .

特性

IUPAC Name |

ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O5S/c1-2-22-12(19)9-6-23-13(15-9)16-11(18)8-5-7(14)3-4-10(8)17(20)21/h3-6H,2H2,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBNGGWFBRWUHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2972919.png)

![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B2972925.png)

![N-(1,3-benzodioxol-5-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2972931.png)

![5-((4-Hydroxypiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2972933.png)

![5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2972935.png)